![molecular formula C9H12FN B13489749 4-Ethyl-2-fluoro-5-methylaniline](/img/structure/B13489749.png)
4-Ethyl-2-fluoro-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-fluoro-5-methylaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-fluoro-5-methylaniline can be achieved through several methods. One common approach involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative. The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes typically include the nitration of ethylbenzene, reduction to aniline, and subsequent substitution reactions to introduce the fluoro and methyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like fluorinating agents (e.g., Selectfluor) and methylating agents (e.g., methyl iodide) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-fluoro-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-fluoro-5-methylaniline involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The ethyl and methyl groups may influence the compound’s solubility and overall chemical behavior. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but lacks the ethyl group.
4-Fluoro-2-methylaniline: Similar structure but with different positioning of the fluoro and methyl groups.
2-Fluoro-5-methylaniline: Similar structure but lacks the ethyl group and has different positioning of the fluoro and methyl groups.
Uniqueness
4-Ethyl-2-fluoro-5-methylaniline is unique due to the presence of all three substituents (ethyl, fluoro, and methyl) on the benzene ring. This combination of groups can result in distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H12FN |
---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
4-ethyl-2-fluoro-5-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-7-5-8(10)9(11)4-6(7)2/h4-5H,3,11H2,1-2H3 |
InChI-Schlüssel |
CPQCEHRXQUCNBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.